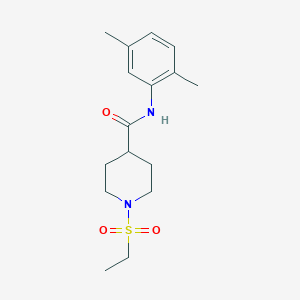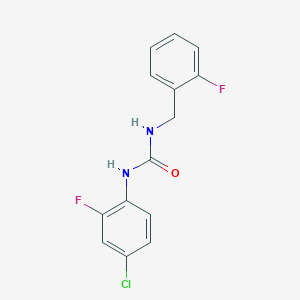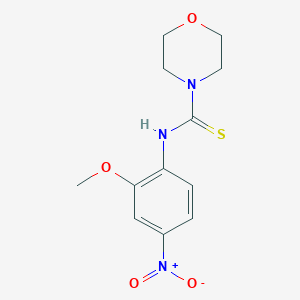![molecular formula C19H24N2O4S B4857622 2-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4857622.png)
2-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)benzamide
Übersicht
Beschreibung
Benzamide derivatives are a broad class of compounds characterized by a benzoyl group attached to an amine. They are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves amide bond formation strategies, starting from corresponding benzoic acids or esters and amines. For example, Yanagi et al. (1999) described the preparation of optical isomers of a benzamide derivative from a commercially available trans-4-hydroxy-L-proline, highlighting the importance of stereochemistry in these syntheses (Yanagi et al., 1999).
Molecular Structure Analysis
X-ray crystallography, IR spectroscopy, and quantum chemical computations are common techniques for analyzing the molecular structures of benzamide derivatives. Demir et al. (2015) utilized these methods to elucidate the structure of a novel benzamide molecule, showcasing the application of these analytical techniques in confirming molecular geometry (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group transformations. Liu et al. (2015) demonstrated the formation of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides via a reaction involving carbamoylsilane and N-sulfonylimines, indicating the versatile reactivity of these compounds (Liu et al., 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and polymorphism, are crucial for their application in drug formulation. Yanagi et al. (2000) explored the polymorphism of a specific benzamide derivative, providing insight into its thermodynamic stability and the impact of crystalline form on its physical properties (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Studies often explore these aspects through the synthesis of novel compounds and evaluation of their biological activity. For instance, the neuroleptic activity of certain benzamide derivatives was correlated with their structure, highlighting the significance of molecular design in pharmaceutical applications (Iwanami Sumio et al., 1981).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13-11-14(2)18(15(3)12-13)26(23,24)21-17-8-6-5-7-16(17)19(22)20-9-10-25-4/h5-8,11-12,21H,9-10H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXGJYOMWHRFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4857543.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4857558.png)
![N-(2-chloro-3-pyridinyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4857571.png)
![2-cyano-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4857576.png)

![5-(2-chlorobenzylidene)-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857590.png)
![1-[4-(3,4-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4857595.png)

![2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4857603.png)
![methyl 7-cyclopropyl-3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4857619.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B4857628.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4857631.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857639.png)